molecular formula C2H8N2O3 B1252889 Dimethylammonium nitrate CAS No. 30781-73-8

Dimethylammonium nitrate

Cat. No.: B1252889
CAS No.: 30781-73-8
M. Wt: 108.1 g/mol
InChI Key: KTAFYYQZWVSKCK-UHFFFAOYSA-N
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Description

Dimethylammonium nitrate is an organic compound with the molecular formula C₂H₈N₂O₃. It is a salt formed by the combination of dimethylamine and nitric acid. This compound is known for its applications in various fields, including chemistry and industry, due to its unique properties.

Mechanism of Action

Target of Action

Dimethylammonium nitrate is a chemical compound that primarily targets chemical reactions and biological processes . As an amine, it has a lone electron pair on its nitrogen atoms and can accept a proton from water to form substituted ammonium ions . This property allows it to interact with various biological and chemical systems, influencing their behavior and outcomes.

Mode of Action

The mode of action of this compound is primarily through its chemical interactions . As an amine, it can accept a proton from water to form substituted ammonium ions . This interaction results in changes in the chemical environment, potentially influencing various biological and chemical processes.

Biochemical Pathways

For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . The downstream effects of these pathways can influence a wide range of biological processes, from cellular growth to energy production.

Pharmacokinetics

It’s worth noting that amines, in general, can form salts that are soluble in water . This property could potentially enhance the bioavailability of this compound, allowing it to be more readily absorbed and distributed in biological systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can facilitate the formation of substituted ammonium ions . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the behavior of this compound.

Biochemical Analysis

Biochemical Properties

Dimethylammonium nitrate plays a significant role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed that this compound can be taken up by cells through passive diffusion, unlike its counterpart methylammonium, which requires a mediated transport process . This interaction suggests that this compound may influence the activity of transport proteins and enzymes involved in nitrogen assimilation.

Cellular Effects

This compound affects various types of cells and cellular processes. In diatoms like Phaeodactylum tricornutum, the uptake of this compound occurs through passive diffusion, which contrasts with the active transport required for methylammonium . This passive uptake can influence cellular metabolism, particularly under conditions of nitrogen deprivation, where the rate of uptake increases. Additionally, the presence of this compound can depress the uptake of other nitrogen sources, impacting overall nitrogen metabolism and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through passive diffusion across cell membranes This mechanism allows it to bypass the energy-dependent transport systems that other ammonium analogs require Once inside the cell, this compound can interact with various biomolecules, potentially inhibiting or activating enzymes involved in nitrogen metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its uptake increases under nitrogen-deprived conditions, suggesting that its stability and effectiveness may be influenced by the cellular environment . Long-term exposure to this compound can lead to alterations in cellular function, particularly in nitrogen metabolism. Detailed studies on its stability and degradation over time are limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it may not significantly impact cellular function, but at higher doses, it can lead to toxic effects. For instance, high doses of similar compounds have been shown to induce oxidative stress and inhibit cellular functions . Therefore, it is crucial to determine the threshold levels at which this compound becomes toxic to ensure safe usage in biochemical applications.

Metabolic Pathways

This compound is involved in nitrogen metabolism, where it can be taken up by cells and potentially converted into other nitrogenous compounds . Its uptake is influenced by the presence of other nitrogen sources, such as ammonium, which can depress its uptake. This interaction suggests that this compound may compete with other nitrogen sources for uptake and assimilation, impacting overall metabolic flux and metabolite levels.

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . This mode of transport allows it to accumulate in cells without the need for specific transporters or binding proteins. Its distribution within tissues and its localization in specific cellular compartments remain areas of active investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylammonium nitrate can be synthesized by reacting dimethylamine with nitric acid. The reaction typically occurs in an aqueous solution, where dimethylamine acts as a base and reacts with nitric acid to form the nitrate salt. The reaction can be represented as follows: [ (CH₃)₂NH + HNO₃ \rightarrow (CH₃)₂NH₂NO₃ ]

Industrial Production Methods: In industrial settings, this compound is produced using anion exchange resins. Aqueous sodium nitrate is passed through a column containing the resin, converting it from the chloride to the nitrate form. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethylammonium nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrosamines, which are important intermediates in organic synthesis.

    Reduction: It can be reduced to form dimethylamine, which is a useful reagent in organic chemistry.

    Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used to replace the nitrate group under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Dimethylammonium nitrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dimethylamine: A related compound with the formula (CH₃)₂NH, used in similar applications but lacks the nitrate group.

    Methylammonium nitrate: Another similar compound with the formula CH₆N₂O₃, used in explosives and propellants.

Uniqueness: Dimethylammonium nitrate is unique due to its combination of dimethylamine and nitrate, which imparts specific chemical properties that are useful in various applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industry .

Properties

IUPAC Name

N-methylmethanamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAFYYQZWVSKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-40-3 (Parent)
Record name Dimethylammonium nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0047903
Record name Dimethylammonium nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30781-73-8
Record name Methanamine, N-methyl-, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30781-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylammonium nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylammonium nitrate
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Record name DIMETHYLAMMONIUM NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of dimethylammonium nitrate in nanoparticle synthesis?

A3: this compound holds promise as a component in deep eutectic solvents (DESs) for nanoparticle synthesis. [] Its incorporation in DESs facilitates the creation of organosoluble silver nanoparticles (AgNPs) through a microwave-assisted reduction route. [] Furthermore, this compound-polyol DESs show potential for high-volume colloidal metal nanocrystal production, even in continuous flow setups. []

Q2: How does this compound interact with montmorillonite in the context of polyethylene (PE) nanocomposites?

A4: this compound can be used to modify montmorillonite (MMT) to create organic MMT (OMMT). Specifically, (2-hydroxylethyl) octadecyl this compound can be ion-exchanged with cations in MMT, forming OH-C18-MMT. [] This modification influences the environment of catalyst species within the MMT interlayer, impacting the catalytic activity of the resulting PE/OMMT nanocomposites. []

Q3: What are the analytical techniques used to characterize this compound?

A5: Structural characterization of this compound often involves techniques like X-ray crystallography. [] This technique reveals that the compound consists of discrete dimethylammonium cations and nitrate anions connected through N—H⋯O hydrogen bonds. []

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